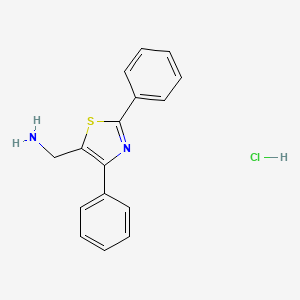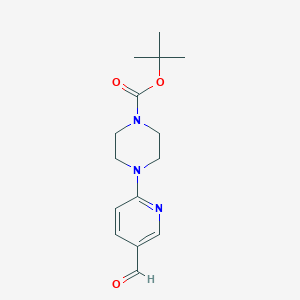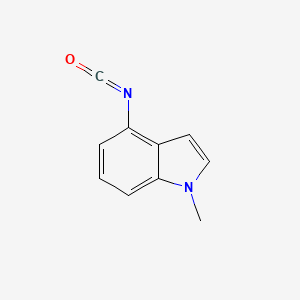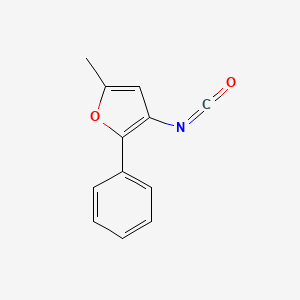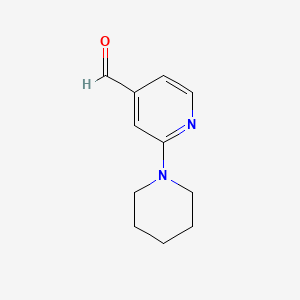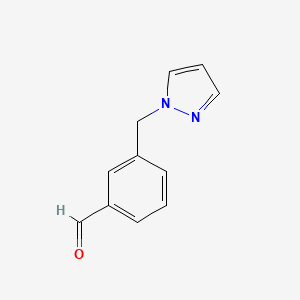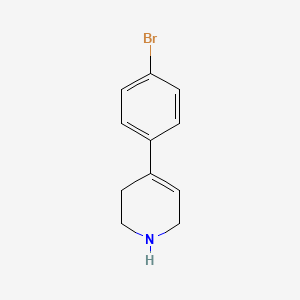
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines, which are heterocyclic compounds containing a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a bromophenyl group at the 4-position of the tetrahydropyridine ring can influence the compound's reactivity and physical properties, making it a potential intermediate for various chemical syntheses and pharmacological studies.
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives often involves the construction of the pyridine ring through various cyclization methods. For instance, the regioselective synthesis of 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine demonstrates the use of annulation and cyclization reactions, starting from 4-methoxyaniline and proceeding through intermediates such as (Z)-4-(trimethylsilyl)-3-butenyl 4-methylbenzenesulfonate . Although the specific synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is not detailed in the provided papers, similar synthetic strategies could be applied, potentially involving bromination reactions as seen in the synthesis of brominated 4-aryl-1,4-dihydropyridines .
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives can be elucidated using X-ray crystallography, as demonstrated in the analysis of various related compounds . These studies reveal that the tetrahydropyridine ring can adopt different conformations, such as a flat twisted boat or a distorted boat conformation. The presence of substituents like the 4-bromophenyl group can further influence the overall molecular geometry and the interactions within the crystal lattice.
Chemical Reactions Analysis
Tetrahydropyridine derivatives can undergo a range of chemical reactions, including bromination, which can lead to the formation of mono-, di-, tri-, and tetrabromo derivatives . These brominated compounds can further react with nucleophilic reagents, replacing bromine atoms and leading to the formation of new structures. The reactivity of the bromophenyl group in 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine could be exploited in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure and substituents. For example, the crystal and molecular structures of related compounds provide insights into their density, crystal system, and intermolecular interactions, such as hydrogen bonding and π-π interactions . These properties are crucial for understanding the compound's behavior in different environments and its potential applications in material science or pharmaceuticals.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
- Structural Analysis : The molecule has been used in studies to understand its crystal structure and molecular interactions. For example, Naghiyev et al. (2022) analyzed 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, highlighting various hydrogen bonding patterns and molecular conformations (Naghiyev et al., 2022). Similarly, Xiang (2009) synthesized and characterized a related compound, providing insights into molecular conformations and interactions (Xiang, 2009).
Neuroprotection Studies
- Neuroprotective Effects : Research by Muralikrishnan and Mohanakumar (1998) investigated the neuroprotective effects of bromocriptine against neurotoxicity induced by a similar compound in mice, contributing to the understanding of neurological disorders (Muralikrishnan & Mohanakumar, 1998).
Synthesis and Pharmacology
- Chemical Synthesis and Drug Development : Mateeva et al. (2005) reviewed the synthesis and pharmacological properties of tetrahydropyridine derivatives, which are crucial for designing new drugs (Mateeva, Winfield, & Redda, 2005). Similarly, Ishida et al. (2005) demonstrated the role of a 4-phenyl-1,2,3,6-tetrahydropyridine fragment in enhancing the potency of PARP-1 inhibitors, a class of drugs used in cancer therapy (Ishida et al., 2005).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Research by Chang et al. (2010) presented a novel method for synthesizing 3-N-substituted 4-aryl-1,2,3,6-tetrahydropyridine, showcasing advancements in chemical synthesis techniques (Chang et al., 2010).
Application in Analyzing Neurotoxicity
- Neurotoxicity Research : The compound has been instrumental in understanding the neurotoxic potential of related substances, as shown in studies like Zimmerman et al. (1986), which characterized the neurotoxicity of variants of MPTP, a neurotoxin (Zimmerman et al., 1986).
Exploration of Biochemical Reactions
- Biochemical Reaction Studies : Shibuya et al. (1988) investigated the photochemical reactions of 1,4-dihydropyridines in deaerated media, providing insight into complex chemical transformations (Shibuya, Nabeshima, Nagano, & Maeda, 1988).
Medicinal Chemistry
- Medicinal Chemistry Applications : The compound and its derivatives have been studied for their potential medicinal applications. For instance, Gad-Elkareem et al. (2011) synthesized new thio-substituted derivatives and evaluated their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRGGAPHXGEHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594976 | |
| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
91347-99-8 | |
| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

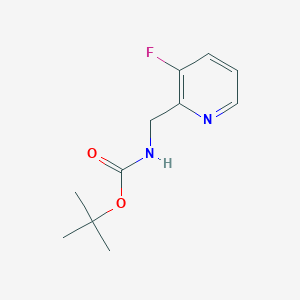
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
